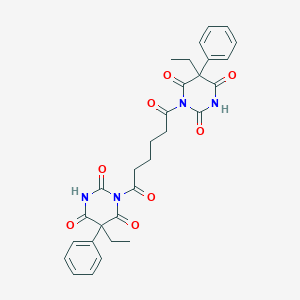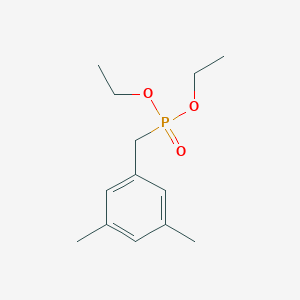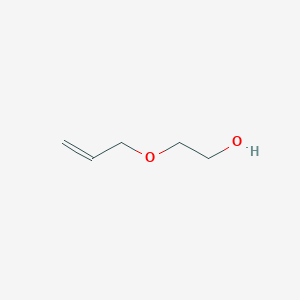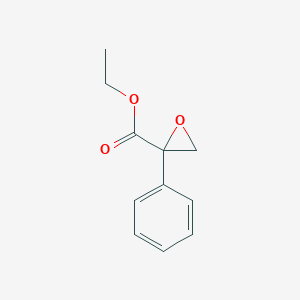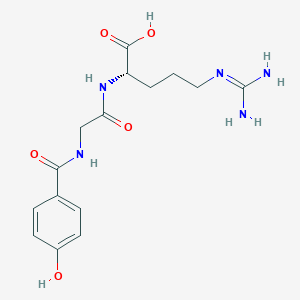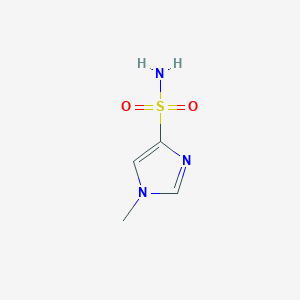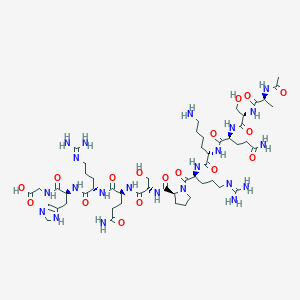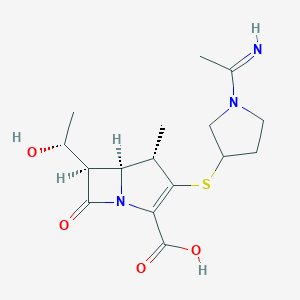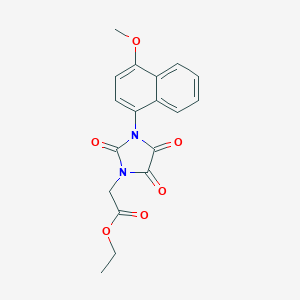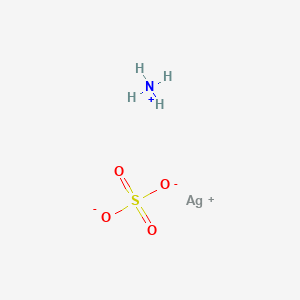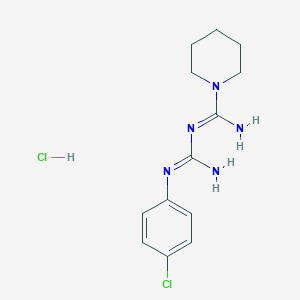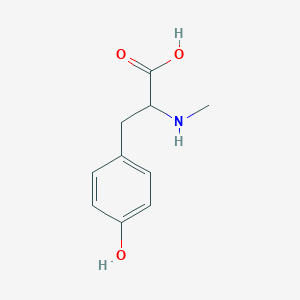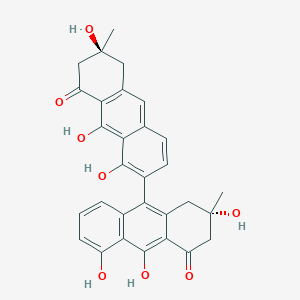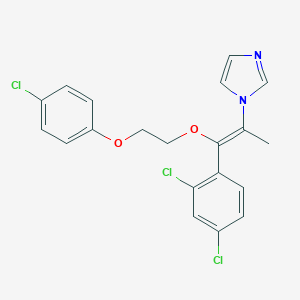
Omoconazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Omoconazole is an antifungal drug that belongs to the imidazole class of drugs. It is used for the treatment of various fungal infections, including those caused by dermatophytes, yeasts, and molds. Omoconazole is a broad-spectrum antifungal agent, which means that it can be used to treat a wide range of fungal infections.
Wissenschaftliche Forschungsanwendungen
Therapeutic Potential in Dermatophytosis and Other Superficial Mycoses
Omoconazole nitrate (OMZ) has shown significant therapeutic effects in treating dermatophytosis, a type of fungal infection. Studies have indicated its efficacy in improving local lesions and culture results, especially in guinea-pig models infected with Trichophyton mentagrophytes. Topical application of OMZ cream has demonstrated a dose-dependent effectiveness, with higher concentrations showing greater therapeutic potential. This suggests that OMZ could be clinically useful in treating patients with dermatophytosis and potentially other superficial mycoses (Itoyama, Uchida, & Yamaguchi, 1997).
Efficacy Against Experimental Tinea Pedis
In a study modeling experimental tinea pedis (athlete's foot) in guinea-pigs, OMZ exhibited excellent therapeutic efficacy. The results were superior compared to 1% bifonazole cream, indicating OMZ's potential usefulness in treating tinea pedis in humans (Itoyama, Uchida, Yamaguchi, & Fujita, 1997).
Broad Spectrum Antifungal Activities
OMZ has demonstrated a broad spectrum of antifungal activities against a wide range of medically important fungi, including yeasts like Malassezia, dimorphic fungi, non-pigmented hyphomycetes, and dermatophytes. In vitro studies showed that many of these fungi were more susceptible to OMZ than to bifonazole, the reference drug. This highlights OMZ's potential for broader clinical applications in fungal infections (Itoyama, Aoki, Hiratani, Uchida, & Yamaguchi, 1993).
Ultrastructural Alterations in Fungal Cells
Research on the effects of OMZ on the morphology and ultrastructure of Candida albicans yeast cells revealed significant alterations. Treatment with OMZ led to thickening of the cell wall and development of Golgi-like complex membranous structures in the cytoplasm. These findings confirm OMZ's strong antifungal activity at a cellular level (Nishiyama, Itoyama, & Yamaguchi, 1997).
Interaction with Keratin and Skin Retention
A study on the interaction between OMZ and keratin, a major protein in the stratum corneum, revealed that OMZ binds to keratin, impacting its retention capacity in skin. This property of OMZ may be an important factor in its effectiveness as a topical antifungal agent (Hashiguchi, Ryu, Itoyama, Uchida, & Yamaguchi, 1998).
Eigenschaften
CAS-Nummer |
105102-19-0 |
|---|---|
Produktname |
Omoconazole |
Molekularformel |
C20H17Cl3N2O2 |
Molekulargewicht |
423.7 g/mol |
IUPAC-Name |
1-[(Z)-1-[2-(4-chlorophenoxy)ethoxy]-1-(2,4-dichlorophenyl)prop-1-en-2-yl]imidazole |
InChI |
InChI=1S/C20H17Cl3N2O2/c1-14(25-9-8-24-13-25)20(18-7-4-16(22)12-19(18)23)27-11-10-26-17-5-2-15(21)3-6-17/h2-9,12-13H,10-11H2,1H3/b20-14- |
InChI-Schlüssel |
JMFOSJNGKJCTMJ-ZHZULCJRSA-N |
Isomerische SMILES |
C/C(=C(\C1=C(C=C(C=C1)Cl)Cl)/OCCOC2=CC=C(C=C2)Cl)/N3C=CN=C3 |
SMILES |
CC(=C(C1=C(C=C(C=C1)Cl)Cl)OCCOC2=CC=C(C=C2)Cl)N3C=CN=C3 |
Kanonische SMILES |
CC(=C(C1=C(C=C(C=C1)Cl)Cl)OCCOC2=CC=C(C=C2)Cl)N3C=CN=C3 |
Andere CAS-Nummern |
74512-12-2 |
Verwandte CAS-Nummern |
74299-76-6 (mononitrate) |
Synonyme |
Afongan CM 8282 CM-8282 Fongamil Fongarex omoconazole omoconazole mononitrate omoconazole nitrate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



